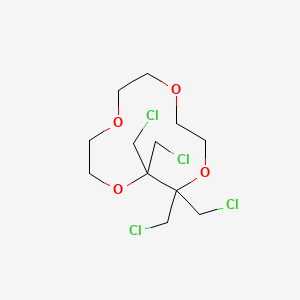
2-(Furan-2-yl)-3-(4-nitrophenyl)quinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Furan-2-yl)-3-(4-nitrophenyl)quinazolin-4(3H)-one is a heterocyclic compound that features a quinazolinone core substituted with a furan ring and a nitrophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Furan-2-yl)-3-(4-nitrophenyl)quinazolin-4(3H)-one typically involves the condensation of 2-aminobenzamide with an appropriate aldehyde or ketone, followed by cyclization and functional group modifications. The reaction conditions often include the use of acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures to facilitate the formation of the quinazolinone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-(Furan-2-yl)-3-(4-nitrophenyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas or metal hydrides.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.
Substitution: Halogenating agents, alkylating agents, or nucleophiles under appropriate conditions.
Major Products
Oxidation: Furanones, quinazolinone derivatives with oxygenated substituents.
Reduction: Amino-substituted quinazolinones.
Substitution: Halogenated, alkylated, or other functionalized quinazolinones.
Aplicaciones Científicas De Investigación
2-(Furan-2-yl)-3-(4-nitrophenyl)quinazolin-4(3H)-one has been explored for various scientific research applications:
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Potential bioactive molecule with antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent in drug discovery and development.
Industry: Used in the development of materials with specific electronic, optical, or mechanical properties.
Mecanismo De Acción
The mechanism of action of 2-(Furan-2-yl)-3-(4-nitrophenyl)quinazolin-4(3H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. The furan and nitrophenyl groups can enhance binding affinity and specificity to these targets, resulting in desired therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
2-(Furan-2-yl)-3-phenylquinazolin-4(3H)-one: Lacks the nitro group, which may affect its reactivity and biological activity.
2-(Thiophen-2-yl)-3-(4-nitrophenyl)quinazolin-4(3H)-one: Contains a thiophene ring instead of a furan ring, which can influence its electronic properties and reactivity.
2-(Furan-2-yl)-3-(4-methoxyphenyl)quinazolin-4(3H)-one: Substituted with a methoxy group instead of a nitro group, potentially altering its chemical and biological behavior.
Uniqueness
2-(Furan-2-yl)-3-(4-nitrophenyl)quinazolin-4(3H)-one is unique due to the presence of both the furan and nitrophenyl groups, which confer distinct electronic and steric properties. These features can enhance its reactivity and interaction with biological targets, making it a valuable compound for various applications.
Propiedades
Número CAS |
62820-62-6 |
|---|---|
Fórmula molecular |
C18H11N3O4 |
Peso molecular |
333.3 g/mol |
Nombre IUPAC |
2-(furan-2-yl)-3-(4-nitrophenyl)quinazolin-4-one |
InChI |
InChI=1S/C18H11N3O4/c22-18-14-4-1-2-5-15(14)19-17(16-6-3-11-25-16)20(18)12-7-9-13(10-8-12)21(23)24/h1-11H |
Clave InChI |
VOQOHQFIAGLRMK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)N(C(=N2)C3=CC=CO3)C4=CC=C(C=C4)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


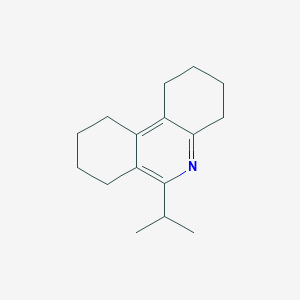
![2-[(4-Anilinophenyl)(cyclohexyl)amino]ethan-1-ol](/img/structure/B14517419.png)

![5-Ethyl-2-[1-(methylamino)butylidene]cyclohexane-1,3-dione](/img/structure/B14517423.png)
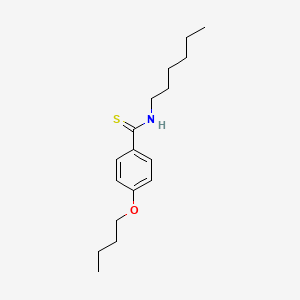
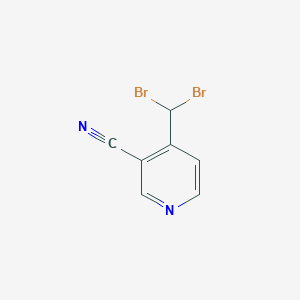
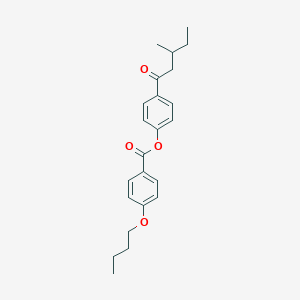
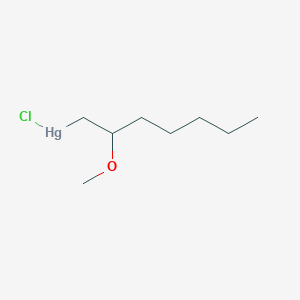
![Naphth[2,1-d]-1,2,3-oxadiazole-6-sulfonic acid, sodium salt](/img/structure/B14517468.png)
![3-Amino-2,4,6-triiodo-N-methyl-5-[(2-oxopropyl)amino]benzamide](/img/structure/B14517469.png)
